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molecular formula C10H12Br2 B189841 1,3-Dibromo-5-tert-butylbenzene CAS No. 129316-09-2

1,3-Dibromo-5-tert-butylbenzene

Cat. No. B189841
M. Wt: 292.01 g/mol
InChI Key: SSPNOMJZVHXOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09224963B2

Procedure details

A mixture of 1,3-dibromo-5-tert-butylbenzene (2.92 g, 10.0 mmol, 1.0 eq), 1H-imidazole (0.69 g, 10.0 mmol, 1.0 eq), CuI (0.19 g, 1.0 mmol, 0.10 eq), K2CO3 (2.76 g, 20.0 mmol, 2.0 eq) and 2-(dimethylamino)acetic acid (0.21 g, 2.0 mmol, 0.20 eq) in DMSO (10 mL) was stirred at a temperature of 110° C. for four days under a nitrogen atmosphere, then cooled down to ambient temperature. The mixture was diluted with plenty of ethyl acetate and filtered. The filtrate was washed with water three times, dried over sodium sulfate, then filtered, and the filtrate was concentrated under reduced pressure. The residue was purified through column chromatography on silica gel using hexane and ethyl acetate as an eluent to obtain the desired product, 1-(3-bromo-5-tert-butylphenyl)-1H-imidazole 7, as a brown sticky liquid (1.56 g in 56% yield).
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([Br:12])[CH:3]=1.[NH:13]1[CH:17]=[CH:16][N:15]=[CH:14]1.C([O-])([O-])=O.[K+].[K+].CN(C)CC(O)=O>CS(C)=O.C(OCC)(=O)C.[Cu]I>[Br:12][C:4]1[CH:3]=[C:2]([N:13]2[CH:17]=[CH:16][N:15]=[CH:14]2)[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)C(C)(C)C)Br
Name
Quantity
0.69 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
2.76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.21 g
Type
reactant
Smiles
CN(CC(=O)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Name
CuI
Quantity
0.19 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at a temperature of 110° C. for four days under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C(C)(C)C)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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